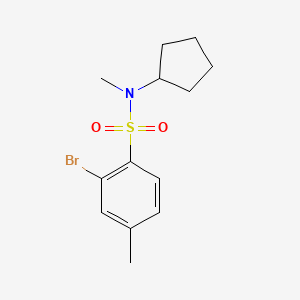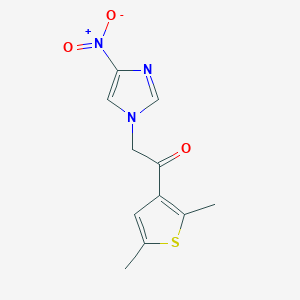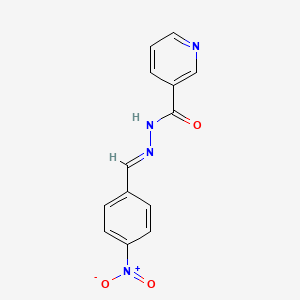
Nicotinic acid (4-nitro-benzylidene)-hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinic acid (4-nitro-benzylidene)-hydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid (4-nitro-benzylidene)-hydrazide typically involves the condensation reaction between nicotinic acid hydrazide and 4-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as methanol, with the addition of a few drops of glacial acetic acid to catalyze the reaction. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
Nicotinic acid (4-nitro-benzylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazides.
科学研究应用
Nicotinic acid (4-nitro-benzylidene)-hydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antioxidant and antihemolytic activities, making it useful in biological studies.
Medicine: Potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: Used in the synthesis of various organic compounds and as a corrosion inhibitor.
作用机制
The mechanism of action of nicotinic acid (4-nitro-benzylidene)-hydrazide involves its interaction with biological molecules. The compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. It can also inhibit the growth of microorganisms by interfering with their metabolic pathways .
相似化合物的比较
Similar Compounds
Nicotinic acid (4-nitro-benzylidene)-pyridin-3-ylmethyl amine: Similar in structure and exhibits antioxidant activity.
4-Nitrobenzylidene naphthalen-1-amine: Known for its antimicrobial and anticancer properties.
4-Nitrobenzylidene amino-antipyrine: Used as a corrosion inhibitor and exhibits similar chemical reactivity.
Uniqueness
Nicotinic acid (4-nitro-benzylidene)-hydrazide is unique due to its specific combination of nicotinic acid and 4-nitrobenzaldehyde, which imparts distinct chemical and biological properties. Its ability to form stable Schiff bases and metal complexes makes it valuable in coordination chemistry and various industrial applications.
属性
分子式 |
C13H10N4O3 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC 名称 |
N-[(E)-(4-nitrophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4O3/c18-13(11-2-1-7-14-9-11)16-15-8-10-3-5-12(6-4-10)17(19)20/h1-9H,(H,16,18)/b15-8+ |
InChI 键 |
QCTXRCZHQGETGX-OVCLIPMQSA-N |
手性 SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
溶解度 |
7.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


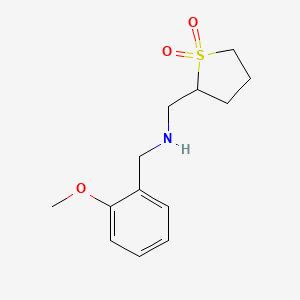
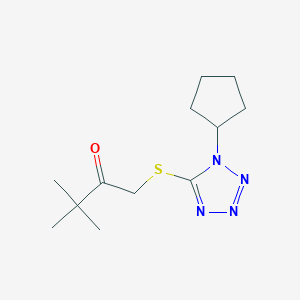

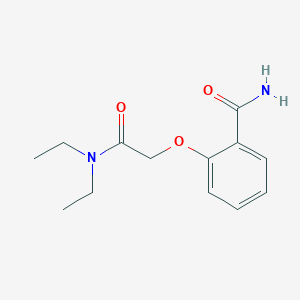
![3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)



![3-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B14915492.png)
![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)
